molecular formula C6H9ClN4 B8635969 4-Chloro-2-ethyl-6-hydrazinylpyrimidine

4-Chloro-2-ethyl-6-hydrazinylpyrimidine

Cat. No.: B8635969
M. Wt: 172.61 g/mol
InChI Key: LTKXMNPKFGLLPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-ethyl-6-hydrazinylpyrimidine is a useful research compound. Its molecular formula is C6H9ClN4 and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H9ClN4

Molecular Weight

172.61 g/mol

IUPAC Name

(6-chloro-2-ethylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C6H9ClN4/c1-2-5-9-4(7)3-6(10-5)11-8/h3H,2,8H2,1H3,(H,9,10,11)

InChI Key

LTKXMNPKFGLLPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=N1)Cl)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred, cold (0° C.) solution of 60 g (0.34 mole) of 4,6-dichloro-2-ethylpyrimidine in 500 ml of methanol was added 35 g (0.7 mole) of hydrazine hydrate while maintaining the temperature below 10° C. Stirring was continued for 2 hours after completion of the addition, the temperature being maintained at 0° C. The mixture was allowed to warm to about 20° C. and was stirred for 16 hours. The white solid was collected by filtration and the filtrate was partially evaporated to provide a second crop. The combined solids were washed with water and air dried to provide 51 g (77%) of 4-chloro-2-ethyl-6-hydrazinylpyrimidine, m.p. 147°-150° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.